molecular formula C13H10FN3S B5667100 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine

2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine

Cat. No. B5667100
M. Wt: 259.30 g/mol
InChI Key: ORJUZLVUOWEXML-UHFFFAOYSA-N
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Description

“2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” is a chemical compound with the linear formula C15H12O2N3F1 . It is a solid form and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, which includes “2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine”, often starts with derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular structure of “2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” can be represented by the SMILES string FC1=CC=CC=C1CC2=NC3=CC=CN=C3N2CC(O)=O . This indicates the presence of a fluorobenzyl group attached to an imidazo[4,5-b]pyridine core .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” are not detailed in the search results, imidazo[4,5-b]pyridines in general are known to undergo various chemical reactions . For instance, they can be produced through [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

“2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” is a solid form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Central Nervous System (CNS) Modulation

Imidazo[4,5-b]pyridines have been identified as GABA A receptor positive allosteric modulators . This suggests that derivatives like 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine could potentially be used to treat CNS disorders such as anxiety, insomnia, and epilepsy by enhancing the inhibitory effects of GABA neurotransmitters.

Proton Pump Inhibition

Some imidazo[4,5-b]pyridine derivatives are known to act as proton pump inhibitors (PPIs) . They could be utilized in the treatment of gastrointestinal diseases like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production.

Anti-inflammatory Applications

The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) within this chemical group indicates that 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine may have anti-inflammatory properties . This could be beneficial in the development of new treatments for inflammatory conditions such as arthritis.

Anticancer Activity

Imidazo[4,5-b]pyridines can influence cellular pathways necessary for the functioning of cancer cells . Research could explore the use of 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine in targeted cancer therapies, possibly as kinase inhibitors or apoptosis inducers.

Antimicrobial Agents

Derivatives of imidazo[4,5-b]pyridine have shown potential as antimycobacterial agents . This compound could be investigated for its efficacy against bacterial strains, particularly Mycobacterium tuberculosis, which causes tuberculosis.

Enzyme Inhibition

Given the ability of imidazo[4,5-b]pyridine compounds to act as enzyme inhibitors , 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine could be researched for its potential to inhibit enzymes involved in carbohydrate metabolism, which may have applications in treating metabolic disorders.

Safety and Hazards

The safety information for “2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine” indicates that it may cause serious eye irritation and may be harmful to aquatic life . Precautionary measures include avoiding release to the environment and seeking medical advice if eye irritation persists .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-10-5-2-1-4-9(10)8-18-13-16-11-6-3-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJUZLVUOWEXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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